molecular formula C8H6F3NO B12339722 2-Amino-6-(trifluoromethyl)benzaldehyde

2-Amino-6-(trifluoromethyl)benzaldehyde

Cat. No.: B12339722
M. Wt: 189.13 g/mol
InChI Key: JSHJUUMWQNKGFU-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of (2-amino-6-(trifluoromethyl)phenyl)methanol with appropriate reagents . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including selective fluoridation and subsequent functional group transformations . These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s conformation and intermolecular interactions . These interactions are crucial for its reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(trifluoromethyl)benzaldehyde is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-amino-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-4H,12H2

InChI Key

JSHJUUMWQNKGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C=O)C(F)(F)F

Origin of Product

United States

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